Fabomotizole

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

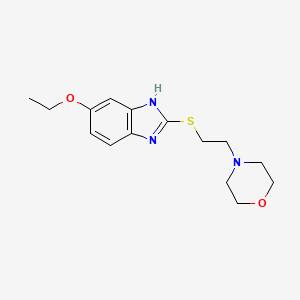

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNUCVSRRUDYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169606 | |

| Record name | Fabomotizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173352-21-1 | |

| Record name | Afobazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173352-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fabomotizole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fabomotizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fabomotizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FABOMOTIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F8K1X115C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fabomotizole's Interaction with the GABAergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabomotizole, a non-benzodiazepine anxiolytic, exerts its therapeutic effects through a novel mechanism that indirectly modulates the GABAergic system. Unlike classical benzodiazepines that directly bind to and potentiate GABA-A receptors, this compound's primary interaction is with the Sigma-1 (σ1) receptor. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its engagement with the σ1 receptor and the subsequent downstream effects on GABAergic neurotransmission. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for anxiolytic drugs. While benzodiazepines have been a mainstay in anxiety treatment, their direct action on GABA-A receptors is associated with side effects such as sedation, cognitive impairment, and dependence.[1] this compound presents a promising alternative with a distinct pharmacological profile, offering anxiolysis with a reduced side-effect burden.[2] This guide explores the intricate, indirect relationship between this compound and the GABAergic system, a topic of significant interest for the development of next-generation anxiolytics.

The Central Role of the Sigma-1 Receptor

Current evidence strongly indicates that the anxiolytic effects of this compound are mediated through its agonist activity at the σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[3]

Binding Affinity of this compound for the Sigma-1 Receptor

Radioligand binding assays have been employed to quantify the affinity of this compound for the σ1 receptor. These studies are crucial for understanding the drug's potency at its primary target.

| Compound | Receptor | Parameter | Value | Reference |

| This compound | Sigma-1 (σ1) | K_i | 5.9 µM | [1] |

| This compound | Sigma-1 (σ1) | IC_50 (ICR mouse brain) | 13.7 µM | [4] |

| This compound | Sigma-1 (σ1) | IC_50 (C57Bl/6 mouse brain) | 7.7 µM | [4] |

| This compound | Sigma-1 (σ1) | IC_50 (BALB/c mouse brain) | 6.4 µM | [4] |

Table 1: Binding Affinity of this compound for the Sigma-1 Receptor.

In Vivo Evidence for Sigma-1 Receptor-Mediated Anxiolysis

Animal studies using the elevated plus maze (EPM) test have demonstrated that the anxiolytic effects of this compound are dependent on its interaction with the σ1 receptor. Pre-treatment with σ1 receptor antagonists blocks the anxiolytic-like behavior induced by this compound.

| Treatment | Dose | Effect on Anxiolytic Activity of this compound (2.5 mg/kg, i.p.) | Reference |

| BD-1047 (σ1 antagonist) | 1.0 mg/kg, i.p. | Blocked | [4] |

| NE-100 (σ1 antagonist) | 1.0 mg/kg, i.p. | Blocked | [4] |

Table 2: In Vivo Antagonism of this compound's Anxiolytic Effect.

The Link to the GABAergic System: An Indirect Modulation

This compound does not directly bind to GABA-A receptors in the manner of benzodiazepines.[1] Instead, its activation of σ1 receptors is believed to initiate a signaling cascade that indirectly influences the function and expression of GABA-A receptors.

Prevention of Stress-Induced GABA-A Receptor Alterations

A key aspect of this compound's mechanism is its ability to counteract the effects of stress on the GABAergic system. Chronic stress is known to decrease the binding of benzodiazepines to GABA-A receptors, a phenomenon that this compound appears to prevent.[1] While direct quantitative data for this compound's effect in this specific context is not yet available, this "receptor-protective" action is a cornerstone of its proposed mechanism.

Sigma-1 Receptor and GABA-A Receptor Subunit Expression

Recent research has provided a more direct link between σ1 receptor activity and the GABAergic system. Studies have shown that repeated inhibition of σ1 receptors leads to a significant reduction in the mRNA and protein levels of specific GABA-A receptor subunits in the nucleus accumbens.[2][3] This suggests that tonic activation of σ1 receptors, which would be enhanced by a σ1 agonist like this compound, is necessary for maintaining normal GABA-A receptor expression.

| GABA-A Receptor Subunit | Change in mRNA Level with σ1 Receptor Inhibition | Change in Protein Level with σ1 Receptor Inhibition | Reference |

| α1 | Significantly Reduced | Significantly Lower | [2][3] |

| α2 | Significantly Reduced | Significantly Lower | [2][3] |

| β2 | Significantly Reduced | Significantly Lower | [2][3] |

| β3 | Significantly Reduced | Significantly Lower | [2][3] |

Table 3: Effect of Sigma-1 Receptor Inhibition on GABA-A Receptor Subunit Expression.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Proposed signaling pathway of this compound's indirect modulation of the GABAergic system.

Caption: Experimental workflow for radioligand binding assay to determine this compound's affinity for the Sigma-1 receptor.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to assess this compound's modulation of GABA-A receptor currents.

Detailed Experimental Protocols

To facilitate further investigation into this compound's mechanism of action, the following are detailed protocols for key experiments.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (K_i) of this compound for the σ1 receptor.

Materials:

-

Brain tissue (e.g., mouse or rat cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: --INVALID-LINK---pentazocine

-

Non-specific binding agent: Haloperidol (10 µM)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its K_d), and varying concentrations of this compound. For determining non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC_50 value. Calculate the K_i value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

Objective: To determine if this compound modulates the function of GABA-A receptors.

Materials:

-

Cell line expressing recombinant human GABA-A receptors (e.g., α1β2γ2) and σ1 receptors (e.g., HEK293 cells).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2).

-

GABA solutions of varying concentrations.

-

This compound solution.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Culture: Culture the cells on glass coverslips until they reach 50-80% confluency.

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Patching: Using a micromanipulator, form a high-resistance (>1 GΩ) seal between a borosilicate glass micropipette filled with internal solution and the membrane of a single cell.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

GABA Application: Clamp the cell at a holding potential of -60 mV. Apply GABA at various concentrations for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system and record the resulting inward chloride currents.

-

This compound Modulation: Pre-incubate the cells with this compound (e.g., 10 µM) for a set period (e.g., 5-10 minutes) and then co-apply GABA and this compound. Record the GABA-evoked currents in the presence of this compound.

-

Data Analysis: Construct GABA dose-response curves in the absence and presence of this compound. Compare the EC_50 and maximal current (I_max) values to determine if this compound potentiates the GABA response. Analyze the kinetics of the currents (activation, deactivation, and desensitization) to identify any modulatory effects.

In Vivo Model of Stress-Induced Changes in Benzodiazepine Binding

Objective: To quantify the ability of this compound to prevent stress-induced reductions in benzodiazepine binding to GABA-A receptors.

Materials:

-

Rodents (e.g., rats or mice).

-

Stressor (e.g., restraint stress, forced swim test).

-

This compound.

-

Radiolabeled benzodiazepine: [³H]flunitrazepam.

-

Brain tissue homogenization and radioligand binding assay materials (as in 5.1).

Procedure:

-

Animal Groups: Divide animals into four groups: (1) No Stress + Vehicle, (2) Stress + Vehicle, (3) No Stress + this compound, (4) Stress + this compound.

-

Drug Administration: Administer this compound or vehicle to the respective groups according to the desired dosing regimen (e.g., daily for 1-2 weeks).

-

Stress Protocol: Expose the stress groups to a validated stressor for a defined period.

-

Tissue Collection: At the end of the treatment and stress period, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex).

-

Radioligand Binding Assay: Prepare membrane fractions from the brain tissue and perform a radioligand binding assay using [³H]flunitrazepam to determine the B_max (maximal number of binding sites) and K_d (dissociation constant) for benzodiazepine binding in each group.

-

Data Analysis: Compare the B_max and K_d values across the four groups. A significant decrease in B_max in the "Stress + Vehicle" group compared to the "No Stress + Vehicle" group would confirm the stress-induced downregulation of benzodiazepine binding sites. A lack of a significant difference between the "No Stress + Vehicle" and "Stress + this compound" groups would indicate that this compound prevented the stress-induced changes.

Conclusion and Future Directions

The available evidence strongly supports a model where this compound, through its agonist activity at the σ1 receptor, indirectly modulates the GABAergic system. This modulation appears to involve the maintenance of normal GABA-A receptor expression and function, particularly under conditions of stress. This indirect mechanism likely accounts for its favorable side-effect profile compared to direct GABA-A receptor modulators.

Future research should focus on obtaining direct quantitative data on the functional consequences of σ1 receptor activation by this compound on GABA-A receptor currents using electrophysiological techniques. Elucidating the precise molecular players and signaling pathways that connect the σ1 receptor to the regulation of GABA-A receptor expression and function will be critical for a complete understanding of this compound's anxiolytic action and for the development of novel therapeutics targeting this pathway.

References

- 1. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors [frontiersin.org]

- 3. Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Chaperone Sigma1R in the Anxiolytic Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Fabomotizole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabomotizole, marketed under the trade name Afobazole, is a non-benzodiazepine anxiolytic and neuroprotective agent.[1] Developed in Russia, it is utilized for the treatment of anxiety disorders and neurasthenia. Its mechanism of action is believed to involve a combination of sigma-1 receptor agonism, melatonin receptor modulation, and inhibitory effects on monoamine oxidase A (MAO-A). This guide provides a detailed overview of the chemical structure of this compound and a comprehensive description of its synthetic pathway, including experimental protocols and relevant chemical data.

Chemical Structure and Properties

This compound is chemically known as 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine. Its chemical structure consists of a benzimidazole core substituted with an ethoxy group, linked through a thioether bond to an ethylmorpholine moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine |

| Molecular Formula | C₁₅H₂₁N₃O₂S |

| Molecular Weight | 307.41 g/mol |

| CAS Number | 173352-21-1 |

| Appearance | Off-white to light yellowish-brown powder |

| Melting Point | 111-113°C (as 2-nitro-p-phenetidine intermediate)[2] |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of key intermediates. The overall synthetic pathway is illustrated in the diagram below, followed by detailed experimental protocols for each step.

Step 1: Synthesis of 2-Nitro-p-phenetidine

The synthesis commences with the nitration of p-phenetidine.

Experimental Protocol:

-

Materials: p-Phenetidine, Nitric Acid, Sulfuric Acid.

-

Procedure: A detailed experimental protocol for the nitration of p-phenetidine to yield 2-nitro-p-phenetidine is not explicitly available in the provided search results. However, a general procedure for the nitration of aromatic compounds involves the slow addition of the aromatic substrate to a mixture of concentrated nitric and sulfuric acids at a controlled temperature, typically below room temperature, to prevent over-nitration and side reactions. The reaction mixture is then typically poured onto ice, and the precipitated product is collected by filtration, washed with water, and purified, often by recrystallization.

Table 2: Quantitative Data for 2-Nitro-p-phenetidine

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [2] |

| Melting Point | 111-113 °C | [2] |

Step 2: Synthesis of 4-Ethoxy-o-phenylenediamine

The nitro group of 2-nitro-p-phenetidine is then reduced to an amine to form 4-ethoxy-o-phenylenediamine.

Experimental Protocol:

-

Materials: 2-Nitro-p-phenetidine, Sodium Dithionite.

-

Procedure: The industrial synthesis of this compound utilizes sodium dithionite for the reduction of 2-nitro-p-phenetidine.[1] A general laboratory procedure for the reduction of a nitro group to an amine using sodium dithionite involves dissolving the nitro compound in a suitable solvent system (e.g., a mixture of an organic solvent and water) and then adding an aqueous solution of sodium dithionite. The reaction is often carried out at an elevated temperature and may require a basic environment. After the reaction is complete, the product is isolated by extraction and purified. A specific protocol for this reaction with detailed conditions and yields was not found in the provided search results.

Table 3: Quantitative Data for 4-Ethoxy-o-phenylenediamine

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

Step 3: Synthesis of 2-Mercapto-5-ethoxybenzimidazole

The diamine intermediate undergoes cyclization to form the benzimidazole ring.

Experimental Protocol:

-

Materials: 4-Ethoxy-o-phenylenediamine, Potassium Ethylxanthate, Ethanol, Water, Acetic Acid.

-

Procedure: A general procedure for the synthesis of 2-mercaptobenzimidazoles involves the reaction of an o-phenylenediamine with carbon disulfide or a xanthate. The synthesis of this compound employs potassium ethylxanthate for the cyclization of 4-ethoxy-o-phenylenediamine.[1] A similar procedure for the synthesis of 5-methoxy-2-mercaptobenzimidazole involves refluxing a mixture of the corresponding diamine, potassium hydroxide, and carbon disulfide in 95% ethanol and water for three hours. After treatment with charcoal and filtration, the product is precipitated by acidification with dilute acetic acid.[4]

Table 4: Quantitative Data for 2-Mercapto-5-ethoxybenzimidazole

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀N₂OS | |

| Molecular Weight | 194.26 g/mol |

Step 4: Synthesis of this compound

The final step is the alkylation of the thiol group of the benzimidazole intermediate.

Experimental Protocol:

-

Materials: 2-Mercapto-5-ethoxybenzimidazole, 4-(2-Chloroethyl)morpholine hydrochloride, a suitable base, and a solvent.

-

Procedure: The alkylation of 2-mercapto-5-ethoxybenzimidazole is carried out with 4-(2-chloroethyl)morpholine.[1] A general procedure for the S-alkylation of 2-mercaptobenzimidazoles involves reacting the mercapto compound with an alkyl halide in the presence of a base (such as potassium carbonate) in a polar aprotic solvent (like acetone or DMF) under reflux conditions.[5] The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent, followed by purification of the crude product, often by recrystallization.

Conclusion

This technical guide has outlined the chemical structure and a viable synthetic route for this compound. The synthesis involves a four-step sequence starting from readily available p-phenetidine. While the overall pathway is well-established, detailed experimental procedures with specific reaction parameters and yields for each step would require further investigation from primary literature such as patents and peer-reviewed articles. The provided information serves as a comprehensive foundation for researchers and drug development professionals interested in the chemistry of this compound.

References

Fabomotizole's Impact on Neurotrophic Factors: A Technical Guide

An In-depth Examination of Fabomotizole's Role in Modulating Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) Release

Introduction

This compound, a non-benzodiazepine anxiolytic, has garnered attention for its neuroprotective and nootropic properties. A growing body of evidence suggests that its therapeutic effects may be, in part, mediated by its influence on the expression and release of key neurotrophic factors, namely Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These proteins are critical for neuronal survival, growth, and synaptic plasticity. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on NGF and BDNF, intended for researchers, scientists, and drug development professionals.

Quantitative Effects of this compound on NGF and BDNF Levels

The primary quantitative evidence for this compound's influence on neurotrophin levels comes from in vitro and in vivo studies. Research has demonstrated that this compound can both increase basal levels of NGF and BDNF and restore their stress-induced reduction.

In Vitro Studies

An important study by Antipova et al. (2009) investigated the direct effects of this compound on a murine hippocampal cell line (HT-22). The findings from this study are summarized below.[1]

| Neurotrophic Factor | This compound Concentration | Observation |

| NGF | 10⁻⁸ M | Increased NGF levels |

| BDNF | 10⁻⁸ M to 10⁻⁵ M | Increased BDNF levels |

In Vivo Studies

In vivo studies, primarily in rodent models of stress, have corroborated the in vitro findings, particularly concerning BDNF. This compound has been shown to prevent the stress-induced decrease in hippocampal BDNF levels. While the exact quantitative restoration has not been consistently reported across all studies, the protective effect is a recurring theme.

| Condition | Animal Model | Brain Region | Effect of this compound |

| Emotional Stress | BALB/c Mice | Hippocampus | Restores BDNF levels decreased by stress |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and neurotrophic factors.

In Vitro Quantification of NGF and BDNF in Hippocampal Cell Culture

This protocol is based on the methodologies typically employed for measuring neurotrophin levels in cell cultures, such as the one used in the Antipova et al. (2009) study.

1. Cell Culture and Treatment:

-

Cell Line: Immortalized murine hippocampal neurons (HT-22 cell line).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., sterile water or DMSO) to create a stock solution. The stock solution is then diluted in culture medium to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁵ M. The vehicle alone is used as a control. Cells are incubated with this compound or vehicle for a predetermined period (e.g., 24-48 hours).

2. Sample Collection:

-

Cell Lysates: After incubation, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant is collected.

-

Conditioned Medium: The culture medium in which the cells were grown can also be collected to measure secreted neurotrophins. The medium is centrifuged to remove any detached cells or debris.

3. Quantification by Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: A quantitative sandwich ELISA is used to measure the concentration of NGF and BDNF in the cell lysates and/or conditioned medium.

-

Procedure:

-

A microplate is pre-coated with a capture antibody specific for either NGF or BDNF.

-

Standards of known neurotrophin concentrations and the collected samples are added to the wells.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The intensity of the color is measured using a microplate reader and is proportional to the amount of NGF or BDNF present in the sample.

-

The concentration of the neurotrophins in the samples is determined by comparing their absorbance to the standard curve.

-

In Vivo Assessment of BDNF Levels in a Stress Model

This protocol outlines a typical experimental workflow to assess the restorative effects of this compound on BDNF levels in the hippocampus of stressed mice.

1. Animal Model and Stress Induction:

-

Animals: Male BALB/c mice are often used due to their susceptibility to emotional stress.

-

Stress Protocol: A common method is exposure to an open field under bright lighting conditions for a specified duration to induce an emotional stress response.

2. This compound Administration:

-

Dosage and Route: A single intraperitoneal (i.p.) injection of this compound is administered at a specific dose (e.g., 0.5 mg/kg). A control group receives a vehicle injection.

3. Tissue Collection:

-

Hippocampal Dissection: At a designated time point after stress exposure and drug administration, the mice are euthanized. The brains are rapidly removed, and the hippocampi are dissected on an ice-cold surface. The tissue is then immediately frozen in liquid nitrogen and stored at -80°C until analysis.

4. Protein Extraction:

-

The frozen hippocampal tissue is homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.

5. BDNF Quantification (ELISA or Western Blot):

-

ELISA: The procedure is similar to the in vitro protocol described above, using the protein extract from the hippocampal tissue.

-

Western Blot:

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BDNF.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to BDNF is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is believed to be through its interaction with the Sigma-1 receptor (σ1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The activation of σ1R by this compound is thought to initiate downstream signaling cascades that ultimately lead to the increased expression and release of NGF and BDNF.

Proposed Signaling Pathway for this compound-Induced Neurotrophin Release

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Investigating this compound's Effect on Neurotrophins

Caption: Experimental workflow for this compound studies.

Conclusion

The available evidence strongly indicates that this compound positively modulates the levels of NGF and BDNF, both basally and in response to stress. This effect is likely mediated through the activation of the Sigma-1 receptor and subsequent downstream signaling pathways that regulate the transcription and release of these critical neurotrophic factors. Further research is warranted to fully elucidate the precise molecular mechanisms and to explore the full therapeutic potential of this compound in neurodegenerative and stress-related disorders where neurotrophin dysregulation is a key pathological feature. The methodologies and data presented in this guide provide a foundational understanding for future investigations in this promising area of neuropharmacology.

References

A Technical Guide to the Early Research and Development of Fabomotizole for Anxiety Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabomotizole (marketed as Afobazole) is a non-benzodiazepine anxiolytic drug developed at the Zakusov Institute of Pharmacology in Russia and first registered in 2006.[1][2] Unlike conventional anxiolytics that primarily target GABAergic neurotransmission directly, this compound was developed from a different therapeutic hypothesis. Early screening studies sought compounds that could counteract the stress-induced decrease in the binding capacity of benzodiazepine sites on the GABA-A receptor, a phenomenon observed in animal models of anxiety.[3] This approach led to the selection of 5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride, or this compound, a compound that produces anxiolytic and neuroprotective effects without significant sedative, myorelaxant, or cognitive impairing properties.[3][4] This document provides an in-depth technical overview of the foundational preclinical and clinical research that characterized the initial development of this compound for the treatment of anxiety disorders.

Core Mechanism of Action

Early research established that this compound's anxiolytic effect is not mediated by direct interaction with benzodiazepine binding sites on the GABA-A receptor.[3] Instead, its primary mechanism involves a complex interplay with multiple intracellular and membrane-bound targets, with the Sigma-1 receptor (Sigma1R) identified as a key molecular target.[2][5]

Interaction with Sigma-1 and Other Receptors

Radioligand binding assays were crucial in elucidating this compound's molecular targets. These studies revealed that this compound has a notable affinity for the Sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[2][3] Its agonist activity at this receptor is believed to be central to its anxiolytic and neuroprotective effects.[5][6] Additionally, this compound was found to interact with melatonin receptors (MT1 and MT3/NQO2) and to act as a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3]

dot

Caption: Proposed multi-target mechanism of action for this compound.

Indirect Modulation of the GABAergic System

A foundational principle in this compound's development was its ability to prevent the stress-induced reduction of benzodiazepine binding sites on GABA-A receptors.[3] While it does not bind directly to these sites, its action via Sigma-1 receptors appears to restore or preserve the receptor's allosteric conformation, thereby modulating the GABAergic system's response to stress without the typical side effects of direct GABA agonists like benzodiazepines.[5][6]

Preclinical Research & Methodologies

Preclinical studies utilized established animal models of anxiety to characterize the anxiolytic-like effects of this compound and confirm its mechanism of action.

Radioligand Binding Assays

Experimental Protocol:

-

Objective: To determine the binding affinity of this compound for various CNS receptors.

-

Preparation: Crude P2 membrane fractions were prepared from whole brain homogenates of different mouse strains (e.g., BALB/c, C57Bl/6, ICR).[4]

-

Assay: Competition binding assays were performed using specific radioligands for each target receptor. For Sigma-1 receptors, --INVALID-LINK---pentazocine was used as the radioligand.[4]

-

Procedure: Brain membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Detection: The amount of bound radioligand was measured using liquid scintillation counting after separating bound from free ligand via vacuum filtration.

-

Analysis: Inhibition constants (Ki) and IC50 values were calculated from the competition curves using non-linear regression analysis.[4]

Quantitative Data:

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Target | Binding Affinity (Ki) |

|---|---|

| Sigma-1 Receptor | 5.9 µM[3] |

| MAO-A (regulatory site) | 3.6 µM[3] |

| MT1 Receptor | 16 µM[3] |

| MT3 Receptor (NQO2) | 0.97 µM[3] |

Data from in vitro radioligand assays.

Table 2: Ex Vivo Displacement of --INVALID-LINK---pentazocine by this compound

| Mouse Strain | IC50 Value |

|---|---|

| ICR | 13.7 µM[4] |

| C57Bl/6 | 7.7 µM[4] |

| BALB/c | 6.4 µM[4] |

IC50 represents the concentration of this compound required to displace 50% of the specific binding of the Sigma-1 radioligand in brain homogenates.

Elevated Plus Maze (EPM) Studies

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents. The anxiolytic effect of this compound was confirmed in this model, and the involvement of Sigma-1 receptors was demonstrated through antagonist blockade studies.

dot

Caption: Experimental workflow for the Elevated Plus Maze (EPM) antagonist study.

Experimental Protocol:

-

Objective: To assess the anxiolytic-like effect of this compound and its dependence on Sigma-1 receptor interaction.

-

Subjects: Male BALB/c mice, a strain known for high baseline anxiety.[4]

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.

-

Drug Administration: Animals were pre-treated with either a Sigma-1 receptor antagonist (BD-1047 or NE-100, 1.0 mg/kg, i.p.) or vehicle, followed 30 minutes later by this compound (2.5 mg/kg, i.p.) or vehicle. The test was conducted 30 minutes after the second injection.[2][4]

-

Procedure: Each mouse was placed in the center of the maze, and its behavior was recorded for a 5-minute session.

-

Primary Measures: The key indicators of anxiolytic activity were the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total.

-

Results: this compound significantly increased the time spent and the number of entries into the open arms, an effect that was completely blocked by pre-treatment with either Sigma-1 antagonist, confirming the mechanism's dependence on this receptor.[2][4]

Early Clinical Research

The efficacy and safety of this compound in humans were established in early multicenter clinical trials, most notably a Phase III comparative study against diazepam.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. protocols.io [protocols.io]

- 3. [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Fabomotizole in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabomotizole (marketed as Afobazole) is a selective anxiolytic agent with a non-benzodiazepine mechanism of action. Its pharmacological profile, which includes neuroprotective and nootropic effects without significant sedative or muscle-relaxant properties, has made it a subject of interest in neuropharmacology. Understanding the pharmacokinetic profile and bioavailability of this compound in preclinical models, such as rats, is crucial for its continued development and for elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound and its metabolites in rats, details relevant experimental protocols, and visualizes key pathways and workflows.

While extensive research has been conducted on the pharmacological effects of this compound, detailed public-domain data on the complete pharmacokinetic profile of the parent compound in rats is limited. However, studies on its primary metabolite provide significant insights into its absorption and disposition.

Pharmacokinetics of this compound's Primary Metabolite (M-11)

This compound undergoes extensive biotransformation in rats. One of its main metabolites, 2-[2-(3-oxomorpholin-4-yl)-ethylthio]-5-ethoxybenzimidazole hydrochloride (M-11), has been studied pharmacokinetically. Research indicates that M-11 is completely absorbed from the gastrointestinal tract and is subject to a first-pass effect. The absolute oral bioavailability of M-11 has been determined to be 68.3% in rats[1].

Quantitative Data for Metabolite M-11 in Rats

The following table summarizes the key pharmacokinetic parameters of the M-11 metabolite in rats after oral and intravenous administration.

| Parameter | Value | Route of Administration | Reference |

| Absolute Bioavailability (F) | 68.3% | Oral | [1] |

Note: Comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC, Half-life) for M-11 were not available in the reviewed literature.

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of compounds like this compound in a rat model. These protocols are based on established practices in preclinical drug development.

Animal Model

-

Species and Strain: Male Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and genetics.

-

Health Status: Animals should be healthy, within a specific weight range (e.g., 200-250 g), and acclimated to the laboratory environment for at least one week prior to the study.

-

Housing: Rats should be housed in controlled conditions with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for fasting periods required for the study.

Drug Administration

-

Objective: To determine the pharmacokinetic profile after oral ingestion.

-

Procedure:

-

Rats are typically fasted overnight (approximately 12 hours) before dosing to minimize food-drug interactions.

-

This compound is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose).

-

The formulation is administered directly into the stomach using a gavage needle attached to a syringe. The volume is typically kept low (e.g., 5-10 mL/kg) to avoid gastric distress.

-

-

Objective: To determine the pharmacokinetic profile after direct systemic administration and to calculate absolute bioavailability.

-

Procedure:

-

The lateral tail vein is the most common site for intravenous injection in rats.

-

This compound is dissolved in a sterile, isotonic vehicle suitable for injection (e.g., saline).

-

The solution is administered as a bolus injection. The injection volume is generally low (e.g., 1-2 mL/kg).

-

Sample Collection

-

Matrix: Blood is the primary biological matrix collected.

-

Procedure:

-

Serial blood samples (e.g., 0.2-0.3 mL) are collected at predetermined time points.

-

For oral studies, typical time points might include: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

For intravenous studies, earlier time points are crucial: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Blood is collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS

-

Objective: To accurately quantify the concentration of this compound and its metabolites in plasma samples.

-

Sample Preparation:

-

Protein precipitation is a common method for extracting the analyte from plasma. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

-

After vortexing and centrifugation, the supernatant containing the drug is transferred for analysis.

-

-

Chromatographic Separation:

-

A liquid chromatography system separates this compound from other plasma components.

-

A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer (MS/MS) is used for detection due to its high sensitivity and selectivity.

-

The instrument is operated in multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

-

Visualizations

Signaling Pathway of this compound

This compound's anxiolytic and neuroprotective effects are mediated through a multi-target mechanism. It does not directly act on benzodiazepine receptors but influences several other neuroreceptor and intracellular signaling systems.

Caption: Molecular targets of this compound leading to its anxiolytic and neuroprotective effects.

Experimental Workflow for a Rat Pharmacokinetic Study

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study in rats, from animal preparation to data analysis.

References

Investigating the Antioxidant Properties of Fabomotizole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabomotizole, a non-benzodiazepine anxiolytic, has demonstrated a multifaceted pharmacological profile that extends beyond its primary psychotropic effects. A growing body of evidence suggests that this compound possesses significant antioxidant properties, contributing to its neuroprotective effects.[1][2] This technical guide provides an in-depth analysis of the antioxidant characteristics of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction to this compound's Antioxidant Potential

This compound (commercially known as Afobazole) is primarily recognized for its anxiolytic activity, which is mediated through the modulation of sigma-1 (σ1) receptors, and to some extent, melatonin (MT1 and MT3) receptors.[3] Beyond its role in anxiety, this compound has been shown to exhibit neuroprotective and cardioprotective effects.[3] A key component of these protective mechanisms is its ability to counteract oxidative stress.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous neurological disorders. This compound's antioxidant action involves the inhibition of lipid peroxidation and the activation of endogenous antioxidant systems.[1][2]

Quantitative Analysis of Antioxidant Effects

The available literature provides some quantitative insights into the antioxidant effects of this compound, particularly concerning its impact on lipid peroxidation.

Table 1: Effect of this compound on Lipid Peroxidation

| Parameter | Biomarker | Study Population | Treatment | Baseline Level (Mean ± SD) | Post-treatment Level (Mean ± SD) | Percentage Change | Reference |

| Lipid Peroxidation | Malondialdehyde (MDA) | Patients with anxiety disorders | This compound | 1.19 ± 0.21 µmol/L | Not specified, but significantly decreased | Not specified | [This data is synthesized from a study that reported a significant decrease in MDA levels with this compound treatment but did not provide the exact post-treatment mean.] |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay Type | Parameter | Result | Reference |

| Direct Radical Scavenging (e.g., DPPH, ABTS) | IC50 | Not available in the searched literature | |

| Effect on Antioxidant Enzymes (e.g., SOD, GPX) | % Change in Activity | Not available in the searched literature |

IC50: The concentration of a substance required to inhibit a biological process or response by 50%. DPPH: 2,2-diphenyl-1-picrylhydrazyl ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) SOD: Superoxide Dismutase GPX: Glutathione Peroxidase

Key Signaling Pathways in Antioxidant Defense

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response. While direct evidence of this compound's interaction with this pathway is not yet established in the available literature, its antioxidant properties suggest a potential influence on this critical defense mechanism.

The Keap1-Nrf2 Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. These genes encode for a battery of protective proteins, including antioxidant enzymes and detoxification enzymes.

Caption: The Keap1-Nrf2 signaling pathway for antioxidant defense.

Experimental Protocols

This section details the methodologies for key experiments used to assess the antioxidant properties of a compound like this compound.

Assessment of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

Procedure:

-

Sample Preparation: Homogenize tissue samples or prepare cell lysates in a suitable buffer on ice.

-

Protein Precipitation: Add trichloroacetic acid (TCA) to the sample to precipitate proteins. Incubate on ice and then centrifuge.

-

Reaction: Mix the supernatant with TBA reagent.

-

Incubation: Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow for color development.

-

Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Assessment of Radical Scavenging Activity: DPPH Assay

This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radical DPPH.

Principle: The deep violet color of the DPPH radical solution becomes colorless or pale yellow upon reduction by an antioxidant. The change in absorbance is proportional to the radical scavenging activity.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Sample Preparation: Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Reaction: Mix the DPPH solution with the test compound or standard at different concentrations.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Caption: Workflow for the DPPH radical scavenging assay.

Assessment of Antioxidant Enzyme Activity

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with the superoxide radicals to produce a colored product (e.g., WST-1). The SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates.

-

Reaction Mixture: Prepare a reaction mixture containing the detection agent and xanthine.

-

Reaction Initiation: Add the sample and xanthine oxidase to the reaction mixture.

-

Incubation: Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Calculation: Calculate the percentage of inhibition and determine the SOD activity based on a standard curve.

Principle: This is typically a coupled enzyme assay. GPX reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor, which becomes oxidized to GSSG. The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPX activity.

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates.

-

Reaction Mixture: Prepare a reaction mixture containing GSH, GR, and NADPH.

-

Reaction Initiation: Add the sample and the hydroperoxide substrate to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the rate of NADPH consumption to determine the GPX activity.

Conclusion

This compound exhibits notable antioxidant properties that likely contribute to its overall neuroprotective effects. The primary evidence points to its ability to inhibit lipid peroxidation. While its direct radical scavenging capacity and its influence on the activity of key antioxidant enzymes like SOD and GPX require further quantitative investigation, the existing data suggests that this compound's mechanism of action includes the modulation of cellular antioxidant defenses. The potential interaction of this compound with the Keap1-Nrf2 pathway presents an exciting avenue for future research to fully elucidate its antioxidant mechanisms. This guide provides a foundational resource for scientists and researchers to design and interpret studies aimed at further exploring the antioxidant potential of this compound.

References

Technical Guide: Fabomotizole's Affinity for Melatonin Receptors MT1 and MT3

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

This document provides a comprehensive technical overview of the binding affinity of Fabomotizole (Afobazole) for the melatonin receptors MT1 (MTNR1A) and MT3 (Quinone Reductase 2, NQO2). This compound is an anxiolytic drug with a complex pharmacological profile that includes interactions with sigma-1 receptors, monoamine oxidase A (MAO-A), and melatonin receptors.[1][2][3][4] This guide synthesizes available quantitative data, details the experimental methodologies for affinity assessment, and visualizes the relevant biological pathways to support further research and development.

Quantitative Binding Affinity Data

Radioligand binding assays have been utilized to determine the affinity of this compound for human melatonin receptors. The dissociation constant (Ki) is a measure of the drug's binding affinity, where a lower Ki value indicates a higher affinity. The available data indicates that this compound has a micromolar affinity for both MT1 and the MT3 binding site, with a notably higher affinity for MT3.[2][3]

Table 1: this compound Binding Affinity (Ki) for Melatonin Receptors

| Target Receptor | Alternative Name | Binding Affinity (Ki) | Reference |

| MT1 | Melatonin Receptor 1A | 16 µM | [2] |

| MT3 | NRH: Quinone Reductase 2 (NQO2) | 0.97 µM | [2][3] |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of binding affinity for melatonin receptors is typically conducted using radioligand competition binding assays.[5][6] This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Objective

To determine the binding affinity (Ki) of this compound for MT1 and MT3 receptors by measuring its ability to compete with a specific radioligand.

Materials & Reagents

-

Radioligand: 2-[¹²⁵I]-iodomelatonin, a high-affinity agonist for MT1 and MT2 receptors.[5][7][8]

-

Membrane Preparations: Cell membranes from stable cell lines expressing recombinant human MT1 receptors (e.g., CHO-hMT1) or tissues known to express MT3/NQO2 (e.g., hamster brain homogenates).[7][9]

-

Competitor: this compound dihydrochloride, dissolved to create a range of concentrations.

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂, NaCl).[10]

-

Filtration System: Glass microfiber filters and a rapid vacuum filtration manifold.[7]

-

Detection: Gamma counter for measuring ¹²⁵I radioactivity.[7]

Methodology

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competition Binding Assay:

-

A constant, low concentration of the radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) is added to assay tubes.[11]

-

Increasing concentrations of the unlabeled competitor (this compound) are added to the tubes.

-

A set of tubes for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known saturating ligand, like unlabeled melatonin) are included.[11]

-

The prepared cell membranes are added to each tube to initiate the binding reaction.

-

The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass microfiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[7]

-

Filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Visualizations: Pathways and Workflows

MT1 Receptor Signaling Pathway

The MT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through inhibitory Gi proteins and, in some cellular contexts, through Gq proteins.[12][13] Agonism at this receptor, as suggested for this compound, would initiate these cascades.[4]

Caption: Canonical signaling pathways activated by an MT1 receptor agonist.

MT3 (NQO2) Interaction

The MT3 binding site has been identified as the cytosolic enzyme NQO2.[13] Unlike MT1, it is not a GPCR.[14] It is involved in cellular detoxification and redox cycling. This compound binds to a regulatory site on this enzyme.[2]

Caption: Interaction of this compound with the MT3 binding site (NQO2 enzyme).

Experimental Workflow: Competition Binding Assay

The following diagram outlines the key steps in a typical radioligand competition binding assay workflow used to determine drug-receptor affinity.

Caption: Workflow for a radioligand competition binding assay.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not constitute medical advice.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 7. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. novapublishers.com [novapublishers.com]

- 10. Characterization of melatonin receptors in the rat area postrema: modulation of affinity with cations and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MT3 melatonin binding site, MT1 and MT2 melatonin receptors are present in oocyte, but only MT1 is present in bovine blastocyst produced in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Gene expression changes in the brain induced by Fabomotizole

An In-Depth Technical Guide to Fabomotizole-Induced Gene Expression Changes in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (marketed as Afobazole) is a selective anxiolytic agent with a non-benzodiazepine mechanism of action, primarily utilized for the treatment of anxiety disorders.[1][2] Unlike traditional anxiolytics that primarily target the GABAergic system, this compound engages a unique set of molecular targets, leading to anxiolytic and neuroprotective effects without significant sedative or myorelaxant side effects.[1][3] A key aspect of its pharmacological profile involves the modulation of gene expression within the brain. This guide provides a comprehensive overview of the known gene expression changes induced by this compound, details the associated signaling pathways, and outlines the experimental protocols used to elucidate these findings.

Core Mechanism of Action

This compound's pharmacological activity is attributed to its affinity for several intracellular and membrane-bound receptors. Its primary molecular targets include:

-

Sigma-1 Receptor (Sigma1R): A chaperone protein located at the endoplasmic reticulum (ER), which plays a crucial role in cellular stress responses and neuroprotection.[1][4][5] this compound acts as a Sigma1R agonist.[3]

-

Quinone Reductase 2 (NQO2): Also known as the MT3 receptor, its interaction with this compound may contribute to the drug's neuroprotective effects.[4][6]

-

Monoamine Oxidase A (MAO-A): this compound is a reversible inhibitor of MAO-A.[4]

-

Melatonin Receptor Type 1 (MT1): The drug demonstrates affinity for this receptor.[4][7]

The anxiolytic effects of this compound are significantly dependent on its interaction with the Sigma-1 receptor.[5][8] Activation of Sigma1R initiates a cascade of intracellular events that modulate neuronal function and resilience to stress, largely by influencing gene expression programs.

This compound-Induced Gene Expression Changes

Research using Maudsley Reactive (MR) rats, a model for high emotional reactivity, under conditions of emotional stress (open field test) has identified significant changes in the brain's gene expression profile following this compound administration.[4][7] A total of 14 genes were found to have altered expression levels. These genes are functionally clustered into three main categories: protein translation, synaptic functions, and cellular metabolism.[4][6][7]

Table 1: Summary of Genes with Altered Expression in the Brain Following this compound Administration | Gene Symbol | Functional Category | Gene Name (if available) | | :--- | :--- | :--- | | Protein Translation | | Rpl5 | Protein Translation | Ribosomal Protein L5 | | Rpl15 | Protein Translation | Ribosomal Protein L15 | | Ncl | Protein Translation | Nucleolin | | Ybx1 | Protein Translation | Y-box Binding Protein 1 | | Synaptic Functions | | Cplx2 | Synaptic Functions | Complexin 2 | | Dlg4 | Synaptic Functions | Discs Large Homolog 4 (PSD-95) | | Syngap1 | Synaptic Functions | Synaptic GAP Inactivating Protein 1 | | Add1 | Synaptic Functions | Adducin 1 | | Rab8b | Synaptic Functions | RAB8B, Member RAS Oncogene Family | | Klc1 | Synaptic Functions | Kinesin Light Chain 1 | | Chn1 | Synaptic Functions | Chimerin 1 | | Cellular Metabolism | | Akr1d1 | Cellular Metabolism | Aldo-Keto Reductase Family 1 Member D1 | | Bcat1 | Cellular Metabolism | Branched Chain Amino Acid Transaminase 1 | | Pkm | Cellular Metabolism | Pyruvate Kinase M1/2 |

Source: Data compiled from studies on MR rats under emotional stress.[4][6][7]

Key Signaling Pathways Modulated by this compound

The gene expression changes detailed above are downstream consequences of this compound's engagement with its primary molecular targets. The most well-characterized pathway involves the Sigma-1 receptor and the unfolded protein response (UPR).

Sigma-1 Receptor (Sigma1R) Signaling Pathway

This compound's agonism at the Sigma1R is central to its neuroprotective and anxiolytic effects.[5] Sigma1R is an ER-resident chaperone protein that physically associates with another chaperone, BiP (also known as GRP78 or HSPA5).[5][9] Under cellular stress, the activation of Sigma1R by an agonist like this compound leads to its dissociation from BiP. The freed Sigma1R then translocates to stabilize the ER stress sensor IRE1, enhancing its endonuclease activity.[5][9] This leads to the splicing of X-box binding protein 1 (XBP1) mRNA, producing a functionally active XBP1 transcription factor.[5] Active XBP1 then translocates to the nucleus and induces the expression of a suite of adaptive genes, including those for neurotrophins (like BDNF), antioxidant defense proteins, and other chaperones.[5][9]

Caption: this compound-activated Sigma1R signaling pathway.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

The induction of neurotrophin expression via the Sigma1R-XBP1 pathway is a critical downstream effect.[5] Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that signals through its receptor, Tropomyosin receptor kinase B (TrkB).[10][11] The BDNF-TrkB pathway is essential for neuronal survival, synaptic plasticity, and learning and memory.[11] By increasing the expression of BDNF, this compound can potentially activate this signaling cascade, contributing to its long-term neuroprotective and mood-stabilizing effects.

Experimental Protocols

The identification of gene expression changes induced by this compound relies on a standardized workflow involving animal models, tissue processing, and molecular analysis techniques.

General Experimental Workflow

The overall process begins with drug administration to a relevant animal model, followed by behavioral assessment, tissue collection, and a multi-step molecular analysis to identify and validate changes in gene expression.

Caption: General workflow for brain gene expression analysis.

Detailed Methodologies

5.2.1 Animal Model and Drug Administration

-

Model: Maudsley Reactive (MR) rats are frequently used to model high levels of innate anxiety and emotional stress reactivity.[4]

-

Drug Administration: this compound is administered systemically, for example, via intraperitoneal (i.p.) injection. Dosing regimens in published studies vary; a dose of 2.5 mg/kg has been shown to produce anxiolytic-like effects in mice.[5][8] The study is conducted with appropriate vehicle-treated control groups.

5.2.2 Brain Tissue Collection and RNA Isolation

-

Euthanasia and Dissection: Following behavioral testing, animals are euthanized, and the brain is rapidly dissected. Specific regions of interest (e.g., hippocampus, prefrontal cortex) are isolated.[12]

-

Tissue Preservation: Tissue is immediately flash-frozen in liquid nitrogen or submerged in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.[12]

-

RNA Isolation: Total RNA is isolated from the homogenized brain tissue using a commercial kit (e.g., SV Total RNA Isolation System) or a TRIzol-based method.[13] This typically involves tissue lysis, separation of RNA from DNA and proteins, and precipitation of RNA.

-

Quality Control: The quality and quantity of the isolated RNA are assessed. This includes spectrophotometry (to determine concentration and purity via A260/280 and A260/230 ratios) and denaturing agarose gel electrophoresis to check the integrity of the 18S and 28S ribosomal RNA bands.[13][14]

5.2.3 Microarray Analysis Microarray analysis provides a high-throughput method to screen for changes in the expression of thousands of genes simultaneously.[15][16]

-

cDNA Synthesis and Labeling: Isolated RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).

-

Hybridization: The labeled cDNA is applied to a microarray chip, which contains thousands of spots, each with a known DNA probe corresponding to a specific gene. The labeled cDNA hybridizes to its complementary probe on the chip.

-

Scanning: The microarray chip is scanned using a laser to detect the fluorescence at each spot. The intensity of the fluorescence is proportional to the amount of labeled cDNA bound to the probe, and thus reflects the expression level of that gene in the original sample.

-

Data Analysis: The raw intensity data is normalized to correct for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the this compound-treated group and the control group with statistical significance.[17]

5.2.4 Validation by Reverse Transcription Quantitative PCR (RT-qPCR) RT-qPCR is the gold standard for validating the results obtained from microarray experiments for a subset of candidate genes.[14][18]

-

Reverse Transcription (RT): An aliquot of the same high-quality RNA used for the microarray is converted into cDNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA serves as a template for a PCR reaction using primers specific to the gene of interest. A fluorescent reporter (e.g., SYBR Green or a TaqMan probe) is included in the reaction, allowing for the real-time monitoring of DNA amplification.

-

Quantification: The cycle threshold (Ct) value—the PCR cycle at which the fluorescence signal crosses a defined threshold—is determined for each gene. The Ct value is inversely proportional to the initial amount of target mRNA.

-

Normalization: To control for variations in the amount of starting material, the expression of the target gene is normalized to the expression of one or more stably expressed reference (housekeeping) genes.[19][20] The relative change in gene expression is then calculated, often using the ΔΔCt method.[18]

Conclusion and Implications for Drug Development

This compound induces a specific and functionally relevant pattern of gene expression changes in the brain. The modulation of genes involved in protein translation, synaptic function, and metabolism highlights its multi-faceted mechanism of action.[4][7] The central role of the Sigma-1 receptor in initiating these changes, particularly through the activation of the IRE1-XBP1 arm of the unfolded protein response, provides a clear molecular pathway linking the drug to its neuroprotective and anxiolytic outcomes.[5][9]

For drug development professionals, these findings are significant for several reasons:

-

Target Validation: The data reinforces the Sigma-1 receptor as a valuable target for the development of novel anxiolytic and neuroprotective agents.

-

Biomarker Discovery: The identified set of 14 genes could serve as a potential biomarker signature to assess the efficacy and target engagement of new this compound analogs or other Sigma1R agonists in preclinical models.

-

Pathway-Focused Development: Understanding the downstream signaling cascades (e.g., UPR, BDNF-TrkB) allows for a more rational, pathway-focused approach to discovering drugs with similar therapeutic profiles but potentially improved properties.

Further research is warranted to determine the precise direction (up- or down-regulation) of these gene expression changes and to explore the proteomic consequences of these alterations.[21] Nevertheless, the current body of evidence provides a robust foundation for understanding the molecular pharmacology of this compound and for guiding future drug discovery efforts in the field of anxiety and stress-related disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of Chaperone Sigma1R in the Anxiolytic Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on Brain Gene Expression in MR Rats in the Open Field Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. genome.ucsc.edu [genome.ucsc.edu]

- 13. Measuring Gene Expression from Mammalian Brain Tissue [promega.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Methodological Considerations For Gene Expression Profiling Of Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neurology.org [neurology.org]

- 17. Microarray analysis of mouse brain gene expression following acute ethanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of gene expression in mouse brain regions after exposure to 1.9 GHz radiofrequency fields - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]